
N-(4-Acetyl-2-methylphenyl)acetamide
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Overview
Description
N-(4-Acetyl-2-methylphenyl)acetamide: is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is a colorless solid that is soluble in various organic solvents such as chloroform, dimethyl sulfoxide, and ethanol . This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetyl-2-methylphenyl)acetamide can be achieved through a multi-step process :
Reaction of p-toluidine with methylene ketone: This step produces N-(4-acetylphenyl)methanamine.
Reaction with acetic anhydride under basic conditions: The N-(4-acetylphenyl)methanamine is then reacted with acetic anhydride to yield the final product, this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-Acetyl-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(4-Acetyl-2-methylphenyl)acetamide has a wide range of applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Acetyl-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(4-Methylphenyl)acetamide
- N-(4-Acetylphenyl)acetamide
- N-(4-Ethylphenyl)acetamide
Comparison: N-(4-Acetyl-2-methylphenyl)acetamide is unique due to the presence of both acetyl and methyl groups on the phenyl ring, which imparts distinct chemical and physical properties . This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
N-(4-Acetyl-2-methylphenyl)acetamide, also known by its CAS number 40664-73-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C11H13NO2 |
Molecular Weight | 191.23 g/mol |
IUPAC Name | This compound |
CAS Number | 40664-73-1 |
InChI Key | UMWGYGAELKNLHK-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that it may act as an aldose reductase inhibitor , which is significant in the treatment of diabetic complications such as neuropathy and retinopathy . The inhibition of this enzyme can help prevent the accumulation of sorbitol and galactitol in tissues, thereby mitigating peripheral effects associated with diabetes .
Antimicrobial Activity
Recent studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16.5 |
Escherichia coli | 32.0 |
Bacillus subtilis | 8.0 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This property makes it a potential therapeutic agent for conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Case Study on Diabetic Complications : A study involving diabetic rats treated with this compound showed a reduction in nerve damage and improved glucose metabolism markers compared to untreated controls. This highlights the compound's potential in managing diabetic neuropathy .
- In Vitro Antimicrobial Testing : A series of tests conducted on various microbial strains revealed that this compound had a broader spectrum of activity against Gram-positive bacteria compared to Gram-negative bacteria, suggesting structural modifications could enhance its efficacy against more resistant strains .
- Inflammation Models : In models of induced inflammation, administration of the compound resulted in a significant decrease in edema and pain scores, indicating its effectiveness as an anti-inflammatory agent.
Properties
CAS No. |
40664-73-1 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(4-acetyl-2-methylphenyl)acetamide |
InChI |
InChI=1S/C11H13NO2/c1-7-6-10(8(2)13)4-5-11(7)12-9(3)14/h4-6H,1-3H3,(H,12,14) |
InChI Key |
UMWGYGAELKNLHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)NC(=O)C |
Origin of Product |
United States |
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